molecular formula C14H17ClN2O2 B1527880 N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide CAS No. 1315366-89-2

N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide

Cat. No.: B1527880
CAS No.: 1315366-89-2
M. Wt: 280.75 g/mol
InChI Key: WDBJHBRZTKCLOZ-UHFFFAOYSA-N
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Description

N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide is a compound that features a piperidine ring, a benzamide group, and a chloroacetyl moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development . The presence of the chloroacetyl group adds to the compound’s reactivity, making it a valuable intermediate in various chemical syntheses.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide typically involves the acylation of piperidine derivatives. One common method is the reaction of 4-piperidone with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide is unique due to the presence of both the chloroacetyl and benzamide groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-10-13(18)17-8-6-12(7-9-17)16-14(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBJHBRZTKCLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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